molecular formula C14H12N4O3S B10920805 1-methyl-3-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid

1-methyl-3-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B10920805
M. Wt: 316.34 g/mol
InChI Key: GIBMIRBIWQFXDJ-UHFFFAOYSA-N
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Description

1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole and benzothiazole intermediates. One common method involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
  • 2-Methyl-1H-benzothiazole-6-carboxylic acid
  • 4-Methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

1-METHYL-3-{[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of a pyrazole ring and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

1-methyl-3-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H12N4O3S/c1-7-4-3-5-9-10(7)15-14(22-9)16-12(19)11-8(13(20)21)6-18(2)17-11/h3-6H,1-2H3,(H,20,21)(H,15,16,19)

InChI Key

GIBMIRBIWQFXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3C(=O)O)C

Origin of Product

United States

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